molecular formula C11H11Br2NO3S B12196872 2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B12196872
M. Wt: 397.08 g/mol
InChI Key: LVLZIWMSFSWAHE-UHFFFAOYSA-N
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Description

2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound characterized by the presence of bromine, methyl, carbamoyl, and sulfanyl groups attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms and carbamoyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Shares the dibromo and methyl groups but lacks the carbamoyl and sulfanyl groups.

    4-Methylphenylcarbamoyl acetic acid: Contains the carbamoyl and acetic acid moieties but lacks the bromine and sulfanyl groups.

Uniqueness

2-({[(2,6-Dibromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the combination of bromine, carbamoyl, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H11Br2NO3S

Molecular Weight

397.08 g/mol

IUPAC Name

2-[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C11H11Br2NO3S/c1-6-2-7(12)11(8(13)3-6)14-9(15)4-18-5-10(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

LVLZIWMSFSWAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSCC(=O)O)Br

Origin of Product

United States

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